molecular formula C19H15NO2 B1422377 4-Methyl-2-(3-phenoxybenzoyl)pyridine CAS No. 1187170-80-4

4-Methyl-2-(3-phenoxybenzoyl)pyridine

Cat. No.: B1422377
CAS No.: 1187170-80-4
M. Wt: 289.3 g/mol
InChI Key: KZPAVFSTPVOCRZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-phenoxybenzoyl)pyridine is an organic compound with the molecular formula C19H15NO2 It is a derivative of pyridine, characterized by the presence of a phenoxybenzoyl group at the 2-position and a methyl group at the 4-position of the pyridine ring

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-10-11-20-18(12-14)19(21)15-6-5-9-17(13-15)22-16-7-3-2-4-8-16/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPAVFSTPVOCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237270
Record name (4-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-80-4
Record name (4-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-phenoxybenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(3-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 4-Methyl-2-(3-phenoxybenzoyl)pyridine, in combating aggressive cancers such as glioblastoma. Research focused on structural modifications of benzoyl-phenoxy-acetamide compounds has shown that certain pyridine variants exhibit significant cytotoxicity against glioblastoma cells while demonstrating favorable pharmacokinetic properties, such as improved blood-brain barrier (BBB) penetration and low cardiotoxicity .

1.2 Nucleoside Protection
The compound has been utilized in the protection of exocyclic amino groups in nucleosides, showcasing its selectivity and stability under acidic conditions. This property is particularly advantageous during the synthesis of oligodeoxyribonucleotides, where it minimizes depurination rates, thus enhancing yield . The high lipophilicity of the compound facilitates easier handling during purification processes.

Agricultural Applications

2.1 Safened Herbicides
this compound has also been explored for its role in developing safened compositions that enhance the efficacy of herbicides while minimizing crop damage. These compositions typically involve a pyridine carboxylate herbicide combined with this compound to improve selectivity and safety in agricultural applications .

Case Studies and Research Findings

StudyFocusFindings
Mishra et al., 1986Nucleoside ProtectionDemonstrated high selectivity and stability for nucleosides using phenoxybenzoyl derivatives .
Computational Study, 2023Anticancer Drug DevelopmentIdentified pyridine variants with improved BBB penetration and low cardiotoxicity, paving the way for new glioblastoma treatments .
Patent US12029217B2Agricultural SafeningDescribed compositions that utilize pyridine derivatives to enhance herbicide efficacy while protecting crops .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-phenoxybenzoyl)pyridine involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with various enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methyl-4-(3-phenoxybenzoyl)pyridine: Similar structure but with the methyl and phenoxybenzoyl groups at different positions.

    4-Methyl-2-(3-phenoxyphenyl)pyridine: Similar structure but with a phenoxyphenyl group instead of a phenoxybenzoyl group.

Uniqueness: 4-Methyl-2-(3-phenoxybenzoyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenoxybenzoyl groups at specific positions on the pyridine ring can result in distinct properties compared to other similar compounds.

Biological Activity

4-Methyl-2-(3-phenoxybenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a phenoxybenzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been noted for their antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyridine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12
Other Pyridine DerivativePseudomonas aeruginosa14

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have been tested against breast cancer cell lines with promising results in reducing cell viability and promoting apoptotic pathways .

Case Study: Anticancer Effects in Cell Lines

In a study focusing on the effects of pyridine derivatives on cancer cell lines:

  • Cell Line Used : MDA-MB-231 (breast cancer)
  • Concentration Tested : 10 µM
  • Results : A significant reduction in cell viability was observed after 24 hours of treatment.

Table 2: Effect of Pyridine Derivatives on Cancer Cell Viability

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2315.0
Other Pyridine DerivativeHeLa7.5

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyridine derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Disruption of Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, leading to increased permeability and eventual cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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